molecular formula C21H32O6S B561694 4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate CAS No. 138949-80-1

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate

Cat. No. B561694
CAS RN: 138949-80-1
M. Wt: 412.541
InChI Key: ICFRLXUMZOYPOT-ZODIUPBPSA-N
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Description

“4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate” is a chemical compound with the molecular formula C21H32O6S . It’s a type of steroid hormone .


Molecular Structure Analysis

The molecular weight of “4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate” is 412.54 . The molecular formula is C21H32O6S .


Physical And Chemical Properties Analysis

“4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate” is a solid substance that is soluble in methanol . It has a melting point of over 130°C .

Mechanism of Action

Target of Action

4-Pregnen-17alpha,20beta-diol-3-one-20-sulfate is a steroid hormone naturally synthesized in the adrenal cortex, ovary, and placenta . It primarily targets the endocrine system and plays a crucial role in various biological processes.

Mode of Action

The compound interacts with its targets by binding to specific steroid hormone receptors . This binding triggers a cascade of biochemical reactions that lead to changes in cellular function .

Biochemical Pathways

The compound affects several biochemical pathways. It has been employed to investigate the impact of progesterone on carbohydrate, lipid, and protein metabolism . It also plays a role in the regulation of testosterone biosynthesis in rat Leydig cells .

Result of Action

The molecular and cellular effects of the compound’s action are diverse, reflecting its wide range of targets. For example, it has been shown to increase fertility and paternity in goldfish , suggesting a role in reproductive function.

properties

IUPAC Name

[(1R)-1-[(10R,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O6S/c1-13(27-28(24,25)26)21(23)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3/h12-13,16-18,23H,4-11H2,1-3H3,(H,24,25,26)/t13-,16?,17?,18?,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFRLXUMZOYPOT-ZODIUPBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@]1(CCC2[C@@]1(CCC3C2CCC4=CC(=O)CC[C@]34C)C)O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676116
Record name (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

138949-80-1
Record name (8xi,9xi,14xi,20R)-17-Hydroxy-3-oxopregn-4-en-20-yl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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